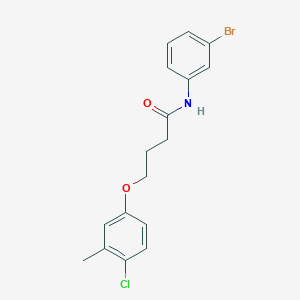amine CAS No. 1221725-76-3](/img/structure/B3012546.png)
[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic effects, particularly in the context of psychoactive substances.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine involves its interaction with various molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Comparaison Avec Des Composés Similaires
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- Methylone
- Pentylone
Comparison:
- Structural Similarity: All these compounds share the benzodioxole ring structure, which is crucial for their psychoactive properties.
- Uniqueness: 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is unique in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This article provides a comprehensive overview of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12-3)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLNFHGRAXKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
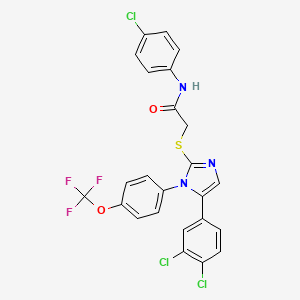
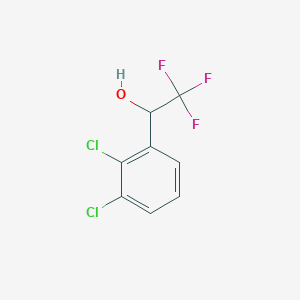
![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B3012467.png)
![2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B3012468.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
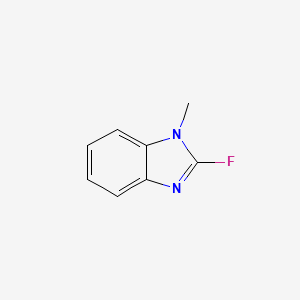
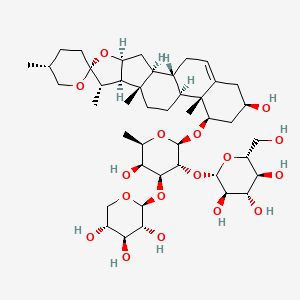
![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)
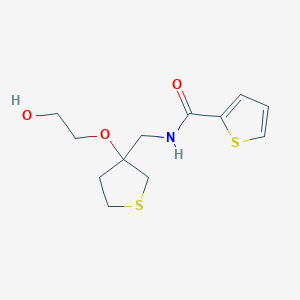
![ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate](/img/structure/B3012480.png)
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)
